Styrene, alpha-nitro-
Overview
Description
Styrene, alpha-nitro- is an organic compound characterized by the presence of a nitro group attached to the alpha position of the styrene molecule. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of styrene, alpha-nitro- typically involves the nitration of styrene. One common method is the reaction of styrene with nitric acid in the presence of a catalyst. This process can be carried out under controlled temperature and pressure conditions to ensure the selective formation of the alpha-nitro product. Another approach involves the use of nitromethane in a Henry reaction, followed by dehydration to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of styrene, alpha-nitro- often employs continuous flow reactors to optimize reaction efficiency and yield. The use of heterogeneous catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Styrene, alpha-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Styrene, alpha-nitro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Styrene, alpha-nitro- is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of styrene, alpha-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Similar in structure but lacks the styrene moiety.
Beta-nitrostyrene: Similar but with the nitro group attached to the beta position.
Alpha-methylstyrene: Similar but with a methyl group instead of a nitro group at the alpha position
Uniqueness
Styrene, alpha-nitro- is unique due to the presence of both the styrene and nitro functionalities, which confer distinct reactivity and versatility in chemical transformations. This combination allows for the synthesis of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
1-nitroethenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDOZWKTUBYLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203135 | |
Record name | Styrene, alpha-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-44-0 | |
Record name | (1-Nitroethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5468-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Nitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-1-phenylethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Styrene, alpha-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Nitrostyrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP2SW5PWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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